1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole
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Overview
Description
1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another common method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods
Industrial production methods for imidazoles often employ microwave-assisted synthesis, which enables the efficient formation of disubstituted imidazoles under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, nickel catalysts, and tosylmethyl isocyanide (TosMIC) . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses . The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a specialty solvent and base.
2,4,5-Triaryl imidazoles: Synthesized using one-pot methodologies and used in various industrial applications.
Uniqueness
1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-4-5-14-25-18-10-11-19(17-9-7-6-8-16(17)18)26(23,24)22-13-12-21-20(22)15(2)3/h6-13,15H,4-5,14H2,1-3H3 |
InChI Key |
WUGRRVOVFXWCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Origin of Product |
United States |
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